molecular formula C11H19Cl3FN3 B6223923 1-[1-(5-fluoropyridin-2-yl)ethyl]piperazine trihydrochloride CAS No. 2763751-06-8

1-[1-(5-fluoropyridin-2-yl)ethyl]piperazine trihydrochloride

Cat. No.: B6223923
CAS No.: 2763751-06-8
M. Wt: 318.6
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Description

1-[1-(5-fluoropyridin-2-yl)ethyl]piperazine trihydrochloride is a chemical compound that features a fluoropyridine moiety attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-fluoropyridin-2-yl)ethyl]piperazine trihydrochloride typically involves the reaction of 5-fluoropyridine with piperazine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-fluoropyridin-2-yl)ethyl]piperazine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

1-[1-(5-fluoropyridin-2-yl)ethyl]piperazine trihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-[1-(5-fluoropyridin-2-yl)ethyl]piperazine trihydrochloride involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-fluoropyridin-2-yl)ethanol
  • 1-(5-fluoropyridin-2-yl)ethanone
  • 1-(5-fluoropyridin-2-yl)piperazine

Uniqueness

1-[1-(5-fluoropyridin-2-yl)ethyl]piperazine trihydrochloride is unique due to the combination of the fluoropyridine and piperazine moieties. This combination imparts specific chemical and biological properties that may not be present in similar compounds. For example, the presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Properties

CAS No.

2763751-06-8

Molecular Formula

C11H19Cl3FN3

Molecular Weight

318.6

Purity

95

Origin of Product

United States

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